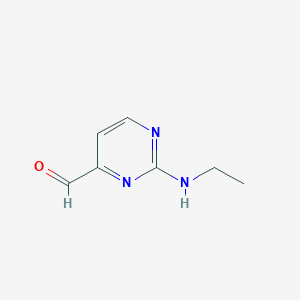

2-(Ethylamino)pyrimidine-4-carbaldehyde

Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine ring system, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology. researchgate.net Its significance stems from its presence as a core structural unit in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.govnih.gov This natural prevalence allows pyrimidine derivatives to readily interact with biological macromolecules such as enzymes and nucleic acids, making them privileged scaffolds in drug discovery. nih.gov

Heterocyclic compounds bearing the pyrimidine core exhibit a vast range of pharmacological activities, and numerous FDA-approved drugs incorporate this motif. nih.gov The therapeutic applications are diverse, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. semanticscholar.orgnih.gov The continued exploration of pyrimidine scaffolds in drug development programs highlights their enduring importance and potential for addressing a myriad of diseases, including those with emerging drug resistance. nih.govnih.gov

Overview of Pyrimidine-4-carbaldehydes as Key Synthetic Intermediates

Within the diverse family of pyrimidine derivatives, pyrimidine-4-carbaldehydes have emerged as exceptionally valuable and versatile synthetic intermediates. thieme-connect.comevitachem.com The aldehyde group at the C4-position serves as a reactive "handle" for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. thieme-connect.com

Chemists have successfully employed pyrimidine-4-carbaldehydes in various synthetic strategies. These include:

Nucleophilic Condensation Reactions: The aldehyde functionality readily reacts with N- and C-nucleophiles. For example, condensation with amines or hydrazines can form Schiff bases and hydrazones, while Knoevenagel condensation with active methylene (B1212753) compounds yields chalcone-like derivatives. researchgate.net

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to different classes of derivatives.

Heterocycle Formation: These aldehydes are key precursors in annulation reactions to build fused heterocyclic systems. For instance, they are used in Friedländer-type syntheses to produce pyrido[2,3-d]pyrimidines, a class of compounds with significant biological applications, including as kinase inhibitors. arkat-usa.orgnih.gov

Generation of Diverse Substituents: The aldehyde group can be converted into alkynyl, cyano, or oxazolyl moieties, demonstrating its utility in creating highly substituted and functionally diverse pyrimidines. thieme-connect.com

The synthetic versatility of pyrimidine-4-carbaldehydes makes them crucial building blocks for generating libraries of complex heterocyclic compounds for drug discovery and materials science. researchgate.net

Current Research Landscape of 2-(Ethylamino)pyrimidine-4-carbaldehyde and Closely Related Analogs

While extensive literature exists on the broader class of pyrimidine derivatives, research specifically focused on this compound is more niche. However, the research landscape for closely related analogs is vibrant and provides strong indications of the subject compound's potential utility. The core structure combines the versatile pyrimidine-4-carbaldehyde (B152824) intermediate with the 2-(alkylamino)pyrimidine moiety, a key pharmacophore in many biologically active molecules, particularly kinase inhibitors. mdpi.comnih.gov

Current research on structurally similar compounds highlights several key areas of interest:

Kinase Inhibition: The phenylaminopyrimidine (PAP) scaffold is central to the design of numerous kinase inhibitors, including the groundbreaking anticancer drug Imatinib. mdpi.com Analogs such as 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov The 2-(ethylamino) group in the target compound mimics this critical structural feature.

Precursors for Fused Heterocycles: Aldehyde-bearing phenylamino-pyrimidine precursors are instrumental in synthesizing complex molecules, including analogs of Imatinib, demonstrating their value in medicinal chemistry. mdpi.com

Broad Biological Activity: Various 2-aminopyrimidine (B69317) derivatives are investigated for a wide range of therapeutic applications. For instance, 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of the STAT6 transcription factor, a target for allergic conditions like asthma. nih.gov Other analogs, such as 2-Methylsulfanyl-4-phenylamino-pyrimidine-5-carbaldehyde, serve as key intermediates for developing novel agents in oncology and infectious diseases. chemimpex.com

The existing research on these closely related structures underscores the synthetic and medicinal potential of this compound as a valuable intermediate for creating novel kinase inhibitors and other biologically active compounds.

Structure

3D Structure

Properties

CAS No. |

1260788-30-4 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(ethylamino)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C7H9N3O/c1-2-8-7-9-4-3-6(5-11)10-7/h3-5H,2H2,1H3,(H,8,9,10) |

InChI Key |

SFNQQPYORVWLDP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=CC(=N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylamino Pyrimidine 4 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to Pyrimidine-4-carbaldehydes

Direct methods involve the functionalization of a pre-formed pyrimidine (B1678525) ring to introduce the 4-carbaldehyde group. These approaches are advantageous when the pyrimidine precursor is readily available.

Chemoselective Oxidation of 4-Hydroxymethyl-Substituted Pyrimidine Precursors

One of the most straightforward methods to introduce a carbaldehyde group is through the oxidation of a primary alcohol. In this context, a 2-(ethylamino)-4-(hydroxymethyl)pyrimidine precursor can be subjected to chemoselective oxidation. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups on the pyrimidine ring.

Common reagents for such oxidations include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations. The key challenge is to achieve selective oxidation of the hydroxymethyl group without affecting the electron-rich pyrimidine ring or the ethylamino substituent. For instance, MnO₂ is often favored for its mildness and selectivity towards allylic and benzylic-type alcohols, a category that 4-hydroxymethylpyrimidine fits into due to its position adjacent to the aromatic ring system.

Table 1: Common Oxidizing Agents for Hydroxymethylpyrimidines

| Oxidizing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., chloroform, dichloromethane), room temperature to reflux | Mild and selective for activated alcohols. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Effective but chromium-based reagents require careful handling and disposal. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild conditions, avoids toxic heavy metals. |

Riley Oxidation of Corresponding 4-Methylpyrimidines with Selenium Dioxide

The Riley oxidation offers a direct route to convert an activated methyl group, such as the one at the 4-position of a pyrimidine ring, into a carbonyl group. nrochemistry.comwikipedia.org This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent. adichemistry.com The mechanism involves an initial ene reaction followed by a researchgate.netslideshare.net-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. nrochemistry.comwikipedia.orgyoutube.com

This method is particularly useful for synthesizing pyrimidine-4-carbaldehydes from their 4-methyl analogs. adichemistry.com For example, the oxidation of 6-methyl-2,4-dioxypyrimidine with selenium(IV) dioxide has been shown to produce orotic aldehyde (a pyrimidine carbaldehyde). This demonstrates the feasibility of oxidizing a methyl group on the pyrimidine ring to the corresponding aldehyde. The reaction is typically carried out by heating the substrate with a stoichiometric amount of SeO₂ in a solvent like dioxane or acetic acid. nrochemistry.com

Indirect Synthetic Pathways and Strategic Precursors

Indirect methods focus on constructing the pyrimidine ring itself from acyclic precursors. These strategies are highly flexible and allow for the introduction of various substituents, including the aldehyde group (often in a protected form) during the ring-forming process.

Condensation Reactions Utilizing Amidine-Containing Substrates and Carbonyl Compounds

A foundational strategy for pyrimidine synthesis is the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. slideshare.netrsc.org This [3+3] annulation, often referred to as the Pinner synthesis, is a robust method for creating the pyrimidine core. slideshare.netslideshare.net To synthesize a 2-(ethylamino)pyrimidine-4-carbaldehyde derivative via this route, one would react N-ethylguanidine (or a related ethylamidine) with a 1,3-dicarbonyl compound that bears a masked or latent aldehyde function at the C2 position.

For instance, a suitable carbonyl substrate could be a derivative of malondialdehyde or formylacetone where one of the aldehyde groups is protected as an acetal (B89532). The condensation reaction forms the pyrimidine ring, and a subsequent deprotection step (e.g., acidic hydrolysis) reveals the desired 4-carbaldehyde functionality.

Table 2: Pinner Synthesis Reactants for Pyrimidine-4-carbaldehyde (B152824)

| Amidine Source (N-C-N fragment) | Carbonyl Source (C-C-C fragment) | Resulting Pyrimidine Feature |

|---|---|---|

| N-Ethylguanidine | Malondialdehyde acetal | 2-(Ethylamino) group |

| Ethylamidine | Formylacetone acetal | 4-Carbaldehyde (after deprotection) |

Cycloaddition and Cyclo-condensation Strategies (e.g., from α-Formylketene Dithioacetals)

More contemporary methods utilize versatile building blocks like α-formylketene dithioacetals for pyrimidine synthesis. researchgate.net These substrates are highly reactive and can undergo cyclo-condensation with amidines, such as guanidine (B92328) or benzamidine, to afford highly functionalized pyrimidines. baselius.ac.in

In a typical procedure, an α-formylketene dithioacetal is treated with an amidine in a solvent like DMF or acetonitrile. researchgate.net This one-pot reaction proceeds with high regioselectivity to yield pyrimidine-5-carbaldehydes. researchgate.netbaselius.ac.in While this specific example leads to the 5-carbaldehyde isomer, the underlying principle of using activated carbonyl precursors demonstrates a powerful strategy that can be adapted to synthesize other isomers, including the target 4-carbaldehyde, by choosing appropriately substituted starting materials. The dithioacetal group often remains in the product, offering a handle for further synthetic transformations.

Formation of Related Pyrimidine-4-carbaldehyde Scaffolds as Building Blocks

In many synthetic campaigns, the pyrimidine-4-carbaldehyde core is itself a crucial building block for creating more elaborate molecules with potential pharmaceutical applications. researchgate.netresearchgate.net The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations.

A common strategy involves synthesizing a stable precursor, such as a 2-amino-4-(dimethoxymethyl)pyrimidine. The dimethoxymethyl group is a stable acetal that acts as a protected form of the aldehyde. This precursor can be carried through several reaction steps. In the final stages of the synthesis, the acetal is easily hydrolyzed under mild acidic conditions to unmask the reactive carbaldehyde group. This approach was used in the synthesis of 2-(phenylamino)pyrimidine-4-carbaldehyde, a close analog of the target compound. Such strategies are vital for the modular construction of complex pyrimidine-based drug candidates. mdpi.com

Methodologies for Introducing the Ethylamino Moiety

The introduction of an ethylamino group at the 2-position of a pyrimidine ring is a crucial step in the synthesis of the target compound and its derivatives. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, from the pyrimidine core.

One prevalent precursor for this transformation is a 2-chloropyrimidine (B141910) derivative. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. This allows for a direct reaction with ethylamine (B1201723) to displace the chloride and form the desired 2-(ethylamino)pyrimidine structure. The general reaction is depicted below:

Scheme 1: Nucleophilic aromatic substitution of a 2-chloropyrimidine with ethylamine.

Research has demonstrated the feasibility of this approach in the synthesis of various 2-aminopyrimidine (B69317) derivatives. For instance, studies have shown that 2-amino-4,6-dichloropyrimidine (B145751) can react with a variety of amines in the presence of a base like triethylamine (B128534) to yield the corresponding 2-amino-4-chloro-6-(substituted amino)pyrimidine derivatives. mdpi.comnih.gov While this specific example involves a di-chlorinated pyrimidine, the principle of nucleophilic substitution at a chlorinated position is directly applicable.

In a more targeted approach towards a structure similar to the subject of this article, SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been reported. mdpi.comresearchgate.net These reactions demonstrate that the presence of a carbaldehyde group on the pyrimidine ring is compatible with the amination reaction. The synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes was achieved by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline (B122111) in the presence of sodium hydroxide. mdpi.com This further supports the viability of introducing an amino group onto a pre-functionalized pyrimidine-carbaldehyde scaffold.

The following table summarizes representative examples of introducing an amino moiety into a pyrimidine ring through nucleophilic aromatic substitution.

| Starting Material | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-amino-4,6-dichloropyrimidine | Various amines | Triethylamine | Solvent-free | 80-90 °C | 2-amino-4-chloro-6-(substituted amino)pyrimidines | Good to excellent | mdpi.comnih.gov |

| 2-amino-4-chloro-pyrimidine | Substituted amines | Triethylamine | Anhydrous propanol | Microwave, 120-140 °C, 15-30 min | 2-amino-4-(substituted amino)pyrimidines | Not specified | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine | Aniline derivatives | - | - | Microwave | 2-anilinopyrimidines | Not specified | rsc.org |

Another potential, albeit less direct, method for introducing the ethylamino group could involve the Vilsmeier-Haack formylation of a pre-existing 2-(ethylamino)pyrimidine. ijpcbs.commdpi.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comresearchgate.netrsc.org This reaction typically introduces a formyl group onto electron-rich aromatic and heteroaromatic rings. The success of this approach would depend on the reactivity of the 2-(ethylamino)pyrimidine substrate towards the Vilsmeier reagent and the regioselectivity of the formylation.

Exploration of Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce the environmental impact of chemical processes. These principles focus on aspects such as the use of safer solvents, energy efficiency, and waste reduction.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.orgnih.govnanobioletters.comnih.govresearchgate.net In the context of synthesizing 2-(ethylamino)pyrimidine derivatives, microwave-assisted synthesis can be effectively employed for the nucleophilic aromatic substitution step. For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully carried out using microwave heating, which significantly shortens the reaction time to 15-30 minutes. nih.gov This method aligns with the green chemistry principle of enhancing energy efficiency.

The following table highlights the advantages of microwave-assisted synthesis over conventional methods for the preparation of pyrimidine derivatives.

| Reaction | Conventional Method | Microwave Method | Advantages of Microwave Synthesis | Reference |

| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | Typically requires several hours of refluxing | 15-30 minutes at 120-140 °C | Reduced reaction time, potential for higher yields | nih.gov |

| Synthesis of 2-anilinopyrimidines | Conventional heating | Microwave irradiation | Increased efficiency | rsc.org |

Solvent-Free Reactions:

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free or solid-state reactions offer a significant advantage in this regard. The synthesis of 2-aminopyrimidine derivatives has been successfully demonstrated under solvent-free conditions. mdpi.comnih.govnih.govresearchgate.net For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines can be carried out by heating the neat reactants in the presence of triethylamine, leading to high yields of the desired products. mdpi.comnih.gov This approach not only minimizes the use of harmful solvents but also simplifies the work-up procedure, as the product often precipitates upon the addition of water.

Greener Reagents and Catalysts:

The Vilsmeier-Haack reaction, a common method for formylation, traditionally uses reagents like phosphorus oxychloride, which can be hazardous. ijpcbs.commdpi.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comresearchgate.netrsc.org Research into greener alternatives is ongoing. One notable development is the preparation of the Vilsmeier-Haack reagent using phthaloyl dichloride with DMF in less harmful solvents like toluene (B28343) or 2-chlorotoluene. researchgate.net This method allows for the recovery and reuse of the phthalic anhydride (B1165640) byproduct, adhering to the principle of atom economy and waste reduction. While not directly applied to pyrimidine synthesis in the cited literature, this development points towards a more environmentally benign approach to formylation reactions that could be adapted for the synthesis of this compound.

The exploration of these green chemistry principles in the synthesis of this compound and its derivatives can lead to more sustainable and efficient manufacturing processes, which is a critical consideration in modern pharmaceutical and chemical industries.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functionality at Position 4

The aldehyde group is a key site for nucleophilic attack and other transformations, enabling the extension of the molecule's carbon framework and the introduction of new functionalities.

The aldehyde at position 4 is susceptible to nucleophilic addition, a fundamental reaction of carbonyl compounds. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base as a catalyst. nih.gov This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. nih.gov

The reaction is generally applicable to a wide range of aldehydes, including heterocyclic aldehydes like pyridine-4-carboxaldehyde, and various active methylene compounds. banglajol.info For 2-(ethylamino)pyrimidine-4-carbaldehyde, this reaction provides a route to α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations. The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the pyrimidine-4-carbaldehyde (B152824). Subsequent elimination of a water molecule leads to the final condensed product.

A related and widely used transformation is the Claisen-Schmidt condensation, which follows a similar mechanistic pathway and has been reported for analogous pyrimidine (B1678525) systems. For instance, derivatives of 2-amino-4-chloro-6-(substituted-amino)pyrimidine-5-carbaldehyde have been shown to undergo Claisen-Schmidt condensation with acetophenones in the presence of a base like sodium hydroxide.

| Active Methylene Compound | Typical Catalyst | Resulting Functional Group |

|---|---|---|

| Malononitrile | Piperidine, Urea | α,β-Unsaturated dinitrile |

| Ethyl cyanoacetate | Piperidine, Urea | α,β-Unsaturated cyanoester |

| Cyanoacetamide | Urea | α,β-Unsaturated cyanoamide |

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(ethylamino)pyrimidine-4-carboxylic acid. This transformation is a common and important step in the synthesis of many biologically active molecules. A variety of oxidizing agents can be employed for this purpose, ranging from classic metal-based reagents to more modern, milder, and selective methods.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgorganicreactions.org This reaction allows for the conversion of the aldehyde group of this compound into a new secondary or tertiary amine. The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being among the most common. masterorganicchemistry.comscribd.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure under mildly acidic to neutral conditions, which favor the formation of the imine intermediate. wikipedia.org This method provides a direct and efficient route to introduce a wide range of substituents via the newly formed amino group, leading to a diverse library of pyrimidine derivatives.

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium borohydride (NaBH4) | Methanol or Ethanol, room temperature | Can also reduce the starting aldehyde if not controlled. |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Selective for the iminium ion. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane or Tetrahydrofuran, room temperature | Mild and effective for a wide range of substrates. |

| Hydrogen (H2) with a metal catalyst (e.g., Pd/C, Ni) | Various solvents, pressure | Catalytic hydrogenation, often used in industrial settings. |

The reaction of the aldehyde group with Grignard reagents (R-MgX) or other organometallic compounds provides a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols. adichemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. adichemistry.com

The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the former carbonyl carbon. It is important to consider that Grignard reagents are also strong bases, and the presence of acidic protons in the substrate, such as the amino group on the pyrimidine ring, could potentially lead to side reactions. However, in many cases, the nucleophilic addition to the aldehyde is the predominant pathway. Research on related aminopyrimidine systems has shown that Grignard reagents can react with other functional groups on the pyrimidine ring, but the aldehyde is generally a highly reactive site for nucleophilic attack. nih.gov

Reactions Involving the Pyrimidine Ring System

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups.

To functionalize the pyrimidine ring of this compound further, a common strategy involves the use of a halogenated precursor. For instance, a plausible synthetic route to the target molecule could start from a dihalogenated pyrimidine, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). This starting material can undergo regioselective nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

The SNAr mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide). The presence of the electron-withdrawing aldehyde group and the nitrogen atoms in the ring activates the halogenated positions towards nucleophilic attack.

In the case of a 2-amino-4,6-dichloropyrimidine (B145751) derivative, the two chlorine atoms are potential sites for substitution. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. For example, reaction with ethylamine (B1201723) could selectively displace one of the chlorine atoms to introduce the ethylamino group. Subsequent reaction with another nucleophile could then displace the remaining chlorine, allowing for the synthesis of a wide array of polysubstituted pyrimidines. Common nucleophiles used in SNAr reactions on halopyrimidines include amines, alkoxides, and thiolates. mdpi.comnih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, significantly impacting drug discovery and development. chemrxiv.orgnih.gov For a molecule like this compound, these reactions are typically applied to a halogenated precursor (e.g., a 6-chloro derivative) to introduce a wide array of substituents at specific positions on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for such transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to create C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide. nih.gov The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various substituted pyrimidines. wikipedia.orgumich.edu For a halogenated derivative of this compound, this method would allow the introduction of diverse aryl and heteroaryl groups, a common strategy for exploring structure-activity relationships (SAR) in medicinal chemistry. chemrxiv.org Microwave irradiation can significantly accelerate these reactions, leading to efficient syntheses of C4-substituted pyrimidines with low catalyst loading. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene. researchgate.net This method is valuable for synthesizing substituted alkenes directly on the pyrimidine core. researchgate.net While conventional Heck procedures sometimes result in low yields and side-product formation, microwave-assisted techniques have been shown to improve reaction efficiency and product purity for complex pyrimidine-based molecules. researchgate.net

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice, linking a terminal alkyne with an aryl or vinyl halide. researchgate.netrsc.org This palladium- and copper-cocatalyzed reaction proceeds under mild conditions and is instrumental in the synthesis of pyrimidine-based compounds containing arylalkyne structures. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: For the formation of carbon-heteroatom bonds, specifically C-N bonds, the Buchwald-Hartwig amination is a key methodology. nih.gov This reaction couples an amine with an aryl halide, enabling the introduction of various substituted amino groups onto the pyrimidine scaffold. This strategy has been used in cascade reactions to synthesize complex fused systems like pyrido[2,3-d]pyrimidines. mdpi.com

| Reaction | Bond Formed | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Tolerant of many functional groups; wide availability of boronic acids. nih.govwikipedia.org |

| Heck | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes; stereoselective. researchgate.netresearchgate.net |

| Sonogashira | C(sp²)–C(sp) | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst (e.g., CuI), Amine Base | Effective for introducing alkynyl groups under mild conditions. researchgate.netresearchgate.net |

| Buchwald-Hartwig | C(sp²)–N | Aryl Halide + Amine | Pd(0) catalyst, Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Versatile method for C-N bond formation with a broad amine scope. nih.govmdpi.com |

Skeletal Rearrangements and Molecular Diversification Strategies

Beyond simple substitution, the pyrimidine core can undergo skeletal rearrangements, which alter the connectivity of the ring atoms, providing access to isomeric structures or entirely new heterocyclic systems.

Dimroth Rearrangement: A prominent reaction for 2-aminopyrimidine (B69317) derivatives is the Dimroth rearrangement. wikipedia.org This process typically occurs in basic or acidic media and involves the interchange of endocyclic and exocyclic nitrogen atoms. nih.gov The mechanism proceeds through a ring-opening/ring-closing sequence. semanticscholar.org For a 2-(ethylamino)pyrimidine, this would involve nucleophilic addition (e.g., by hydroxide) to the C4 or C6 position, followed by cleavage of the N1-C2 bond to form an open-chain intermediate. Subsequent rotation and recyclization via attack of the exocyclic nitrogen onto the carbonyl or imine function, followed by dehydration or elimination, leads to a rearranged N-ethyl-substituted pyrimidin-2-one or a related isomer. wikipedia.orgrsc.org The rate of this rearrangement is influenced by pH and the nature of substituents on the pyrimidine ring. nih.gov

Deconstruction-Reconstruction Strategies: Modern approaches to molecular diversification involve the deliberate deconstruction of a heterocyclic ring followed by its reconstruction into a new scaffold. A strategy applicable to pyrimidines involves their conversion into N-arylpyrimidinium salts, which can then be cleaved to form reactive three-carbon iminoenamine building blocks. nih.gov These intermediates are versatile precursors for de novo heterocycle synthesis. By reacting the iminoenamine with various cyclization partners (e.g., amidines, ureas, hydroxylamine), it is possible to reconstruct a differently substituted pyrimidine or form entirely new heterocycles, such as pyrazoles or 1,2-oxazoles. nih.gov This "scaffold hopping" approach enables the transformation of a single pyrimidine starting material into a diverse library of analogues that would be challenging to access through other synthetic routes. nih.govresearchgate.net

Formation of Fused Heterocyclic Systems from Pyrimidine-4-carbaldehyde

The aldehyde group at the C4 position is a versatile synthetic handle for constructing fused heterocyclic systems. researchgate.net It readily participates in condensation and cyclization reactions with various nucleophiles, leading to the formation of bicyclic and polycyclic structures. A key example is the synthesis of furo[3,2-d]pyrimidines, which are biologically active heteroaromatics. researchgate.net

A general synthetic pathway to a furo[3,2-d]pyrimidine (B1628203) system starting from a pyrimidine-4-carbaldehyde could involve an initial condensation reaction. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound, such as a derivative of ethyl cyanoacetate, would yield a pyrimidin-4-ylmethylidene intermediate. Subsequent intramolecular cyclization, often involving a nucleophilic group on the pyrimidine ring (or one introduced in a previous step) attacking the nitrile or ester function, followed by tautomerization, would lead to the formation of the fused furan (B31954) ring. The specific reaction sequence and conditions dictate the final substitution pattern on the furo[3,2-d]pyrimidine core. The reactivity of the aldehyde in such condensation reactions makes it a crucial precursor for building complex molecular scaffolds. researchgate.net

Functionalization and Modification of the Ethylamino Group

The secondary amine of the 2-ethylamino group offers another site for chemical modification, allowing for the introduction of various functional groups without altering the pyrimidine core. Standard transformations for secondary amines, such as acylation, sulfonylation, and further alkylation, are readily applicable.

N-Acylation: The ethylamino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-ethyl-N-acylaminopyrimidine. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. Selective N-acylation of exocyclic amino groups on pyrimidine bases is a well-established procedure. nih.govrsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce a stable, electron-withdrawing group that can act as a hydrogen bond acceptor.

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. However, controlling the selectivity to avoid quaternization can be challenging. nih.gov Alternative methods, such as reductive amination or "hydrogen-borrowing" catalysis using alcohols as alkylating agents, offer milder and more controlled approaches to synthesizing N-alkylated aminopyrimidines. researchgate.netresearchgate.net

| Modification | Reagent Type | Functional Group Introduced | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide (-C(O)R) | Base (e.g., Pyridine, Et₃N) in an aprotic solvent. nih.gov |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide (-SO₂R) | Base (e.g., Pyridine, Et₃N) in an aprotic solvent. |

| N-Alkylation | Alkyl halide (R-X) or Alcohol (R-OH) | Tertiary Amine (-R) | Base (e.g., K₂CO₃) for alkyl halides; Ru or Ir catalyst for alcohols. researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides precise information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of 2-(Ethylamino)pyrimidine-4-carbaldehyde is expected to show distinct signals corresponding to the aldehydic, aromatic, ethyl, and amine protons.

The aldehydic proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. oregonstate.eduorgchemboulder.com The protons on the pyrimidine (B1678525) ring (H-5 and H-6) are in an aromatic environment and are expected to resonate between δ 6.0 and 9.0 ppm. researchgate.netorgchemboulder.com Their specific shifts and coupling patterns depend on the electronic effects of the ethylamino and carbaldehyde substituents.

The ethyl group protons will appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and expected to appear as a quartet around δ 3.3-4.0 ppm. orgchemboulder.com These protons are coupled to the methyl protons. The terminal methyl protons (-CH₃) are more shielded and should appear as a triplet further upfield, typically around δ 1.3 ppm. orgchemboulder.com The N-H proton of the ethylamino group is expected to produce a signal that can vary in chemical shift, often appearing as a broad singlet. orgchemboulder.com

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Pyrimidine (H-6) | 8.5 - 9.0 | Doublet (d) |

| Pyrimidine (H-5) | 7.0 - 8.0 | Doublet (d) |

| Amine (-NH-) | Variable | Broad Singlet (br s) |

| Methylene (-CH₂-) | 3.3 - 4.0 | Quartet (q) |

| Methyl (-CH₃) | ~1.3 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 190-210 ppm. pdx.edu The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) will resonate in the aromatic region, generally between δ 100 and 170 ppm. researchgate.netchemicalbook.com The specific shifts are influenced by the attached functional groups; for instance, C-2 and C-4, being bonded to nitrogen and the electron-withdrawing aldehyde group, would be found at the lower field end of this range. The carbons of the ethyl group are found in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂) attached to the nitrogen is expected around δ 40-50 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around δ 10-20 ppm. pdx.edu

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-C HO) | 190 - 210 |

| Pyrimidine (C-2, C-4, C-6) | 150 - 170 |

| Pyrimidine (C-5) | 110 - 130 |

| Methylene (-C H₂-) | 40 - 50 |

| Methyl (-C H₃) | 10 - 20 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₉N₃O), the expected molecular weight is approximately 151.17 g/mol . The molecular ion peak (M⁺) would be observed at m/z 151.

Electron impact (EI) mass spectrometry would likely induce characteristic fragmentation. wikipedia.org Key fragmentation pathways for pyrimidine derivatives often involve the cleavage of bonds adjacent to the ring and the decomposition of the ring itself. libretexts.orgsapub.orgsphinxsai.com Expected fragmentation patterns for this molecule include:

Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment ion at m/z 122.

Loss of the aldehyde group (-CHO): Leading to a fragment at m/z 122.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, leading to loss of a methyl radical (-CH₃) to give a fragment at m/z 136.

Ring fragmentation: The pyrimidine ring can undergo complex fragmentation, leading to smaller charged fragments. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300–3500 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amine. pressbooks.pub

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹). libretexts.org A distinctive pair of weak to medium bands for the aldehydic C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czlibretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680–1715 cm⁻¹. pressbooks.publibretexts.org

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from the pyrimidine ring will appear in the 1400–1650 cm⁻¹ region. researchgate.net

N-H Bend: A medium intensity band for the N-H bending vibration may be observed around 1550-1650 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Ethyl Group | C-H Stretch | 2850 - 2960 | Medium |

| Aldehyde | C-H Stretch | ~2720, ~2820 | Weak-Medium |

| Aldehyde | C=O Stretch | 1680 - 1715 | Strong |

| Pyrimidine Ring | C=C / C=N Stretch | 1400 - 1650 | Medium-Strong |

| Secondary Amine | N-H Bend | 1550 - 1650 | Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound are not widely published, an SCXRD analysis would elucidate the planarity of the pyrimidine ring and the conformation of the ethylamino and carbaldehyde substituents relative to the ring. mdpi.comresearchgate.netnih.gov It would also reveal how the molecules pack in the crystal lattice, likely through intermolecular hydrogen bonds involving the aldehyde oxygen and the amine proton, which dictates the macroscopic properties of the solid. mdpi.com

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions and Fluorescent Properties)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The spectrum provides information about conjugated systems and electronic structure.

The this compound molecule contains a conjugated system encompassing the pyrimidine ring and the carbaldehyde group. This system is expected to give rise to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For conjugated aromatic systems, these absorptions often occur in the 200-400 nm range. nih.govnih.gov

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The carbonyl group's n → π* transition is a characteristic feature. masterorganicchemistry.com

The maximum absorption wavelength (λₘₐₓ) is expected to be influenced by the solvent polarity. The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) attached to the pyrimidine ring likely results in absorption maxima in the UV region, potentially extending towards the visible spectrum. researchgate.net

Computational Approaches in Understanding 2 Ethylamino Pyrimidine 4 Carbaldehyde

Quantum Chemical Calculations for Reaction Mechanisms and Energetic Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. For pyrimidine (B1678525) derivatives, these methods can elucidate reaction mechanisms, identify transition states, and calculate the energetic favorability of different reaction pathways.

While specific quantum chemical studies on the reaction mechanisms of 2-(Ethylamino)pyrimidine-4-carbaldehyde are not extensively documented, the methodologies can be understood from studies on related structures. For instance, theoretical investigations into the synthesis of pyrido[2,3-d]pyrimidines, which share the pyrimidine core, have detailed the multi-step processes involved, such as Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such studies calculate the free energy barriers for each step, identifying the rate-determining step and providing a comprehensive understanding of the reaction kinetics and thermodynamics. nih.gov

Similarly, the reactivity of the carbaldehyde group in this compound can be computationally explored. Studies on other pyrimidine-carbaldehydes show their behavior in nucleophilic condensation reactions. researchgate.net Quantum chemical calculations would model the interaction of the aldehyde with various nucleophiles (N- and C-nucleophiles), calculating the activation energies and reaction energies to predict the most likely products and optimal reaction conditions. researchgate.net These theoretical models provide a foundational understanding for synthetic chemists to design and optimize the synthesis and subsequent reactions of the title compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the protein receptor and calculating a score that estimates the binding affinity. nih.gov Although specific docking studies featuring this compound are not prominent in the literature, the utility of this method is well-established for analogous pyrimidine structures. For example, various pyrimidine derivatives have been docked into the active sites of enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR) nih.gov, human cyclin-dependent kinase-2 nih.gov, and KRAS-G12D to predict their potential as inhibitors. mdpi.com

In a hypothetical docking study of this compound, the pyrimidine ring could form key hydrogen bonds with amino acid residues in a target's active site, while the ethylamino and carbaldehyde groups could occupy specific sub-pockets, contributing to binding affinity and selectivity through various interactions like hydrogen bonds and van der Waals forces. nih.govrjptonline.org The results, often presented as binding energy scores, help prioritize compounds for further experimental testing. nih.gov

Table 1: Example of Molecular Docking Results for Pyrimidine Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.8 | LYS-88, ASP-145 | Hydrogen Bond |

| VAL-34, LEU-132 | Hydrophobic | ||

| Pyrimidine Derivative A | -8.5 | LYS-88, GLU-91 | Hydrogen Bond |

| Pyrimidine Derivative B | -7.2 | ASP-145 | Hydrogen Bond |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.org Computational modeling accelerates this process by predicting the activity of novel compounds based on existing data.

For this compound, computational SAR would involve creating a library of virtual analogs by modifying its core structure. For instance, the ethyl group on the amino function could be replaced with other alkyl or aryl groups, and the carbaldehyde at the 4-position could be converted to other functional groups like an oxime, hydrazone, or carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, build mathematical relationships between chemical structures and biological activities. mdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. SAR analyses on related pyrimidine-4-carboxamides and 2-arylamino-4-aryl-pyrimidines have successfully identified key structural features that enhance inhibitory potency against specific biological targets. nih.govnih.gov These studies provide a blueprint for how computational SAR could guide the optimization of this compound from a starting hit into a potent lead compound. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Conformational analysis explores the different spatial arrangements of a molecule's atoms, while molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.govnih.gov

For this compound, these methods can reveal the flexibility of the ethylamino and carbaldehyde side chains. The orientation of these groups relative to the pyrimidine ring can significantly impact how the molecule fits into a protein's binding site. Computational studies on other bioactive pyrimidines have shown that molecules can exist in different conformational states, and understanding these states is key to explaining their biological function. mdpi.com

MD simulations can provide a deeper understanding of the compound's behavior in a biological environment, such as in aqueous solution or near a protein. researchgate.net By simulating the trajectory of the molecule over nanoseconds or longer, researchers can observe stable conformations, the dynamics of key functional groups, and how the molecule interacts with surrounding water molecules, which can influence its binding properties. nih.gov

Theoretical Prediction of Spectroscopic Data (e.g., IR, NMR) for Validation

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for the structural confirmation of newly synthesized compounds. Techniques like DFT can calculate the vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.gov

For this compound, theoretical calculations can predict its characteristic IR absorption bands, such as the C=O stretch of the aldehyde, the N-H stretch of the amino group, and various C=N and C=C stretches within the pyrimidine ring. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

These predicted spectra serve as a benchmark. When the experimental spectra of the synthesized compound are recorded, they can be compared with the theoretical data. A strong correlation between the experimental and predicted spectra provides powerful evidence for the correct identification of the target molecule's structure. nih.gov This approach has been successfully applied to numerous pyrimidine derivatives for their structural elucidation. mdpi.comnih.gov

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Aldehyde (-CHO) | 9.85 | 9.82 |

| Pyrimidine H-5 | 7.20 | 7.18 |

| Pyrimidine H-6 | 8.65 | 8.63 |

| Amino (-NH-) | 5.50 | 5.45 |

| Methylene (B1212753) (-CH₂-) | 3.60 | 3.58 |

| Methyl (-CH₃) | 1.25 | 1.23 |

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO))

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. irjweb.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties. conicet.gov.ar

Table 3: Calculated Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of energy lowering due to maximal electron flow. |

Computational Prediction of Synthetic Accessibility and Reaction Optimization Parameters

In drug discovery and materials science, millions of virtual compounds can be designed, but only those that can be synthesized efficiently are of practical value. Computational models for predicting synthetic accessibility (SA) have become crucial for filtering large virtual libraries. nih.gov

These models use various approaches to assign an SA score to a molecule. Some methods are fragment-based, where the score is calculated from the contributions of different molecular fragments, penalizing for structural complexity, stereocenters, and non-standard ring systems. rogue-scholar.org Other, more advanced methods use machine learning algorithms trained on vast reaction databases to predict the ease of synthesis based on historical reaction knowledge. nih.govchemrxiv.org

For this compound, an SA score can be readily calculated using available software. A low score (typically on a scale of 1 to 10, where 1 is very easy) would suggest that its synthesis is straightforward using known chemical reactions, increasing its viability as a candidate for further research. researchgate.net These tools help chemists prioritize synthetic targets and manage resources effectively by focusing on molecules that are not only promising in silico but also achievable in the lab. nih.gov

Exploration of Biological Activities and Medicinal Chemistry Applications in Vitro Studies

General Overview of Pyrimidine (B1678525) Scaffold Bioactivity in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure that forms the core of numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged motif in the field of drug discovery and medicinal chemistry. Compounds incorporating this structure are known to interact readily with various enzymes and cellular components, leading to a broad spectrum of pharmacological activities. nih.gov

Researchers have extensively explored pyrimidine derivatives, demonstrating their potential as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antihypertensive agents. nih.gov The versatility of the pyrimidine core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds with diverse biological activities. This adaptability is crucial in the ongoing effort to combat drug-resistant pathogens and develop novel cancer therapies. researchgate.net The significance of this scaffold is underscored by its presence in a growing number of FDA-approved drugs. nih.gov

In Vitro Antimicrobial Activity of 2-(Ethylamino)pyrimidine-4-carbaldehyde Derivatives

While specific studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available research, the broader class of 2-aminopyrimidine (B69317) derivatives has shown considerable promise as antimicrobial agents. nih.govresearchgate.net These compounds have been synthesized and evaluated for their efficacy against a range of microbial pathogens, demonstrating that the 2-aminopyrimidine structure is a viable backbone for the development of new antimicrobial drugs. researchgate.net

Antibacterial Efficacy Against Specific Gram-Positive and Gram-Negative Strains

In vitro studies have confirmed the antibacterial potential of various 2-aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for several derivatives against clinically relevant strains.

For instance, certain derivatives have shown potent activity against the Gram-positive bacterium Staphylococcus aureus, with one study reporting an MIC value of 16.26 µg/mL for a specific derivative. researchgate.net Another study highlighted a derivative with significant potential against Bacillus subtilis and the Gram-negative bacterium Escherichia coli, both showing an MIC of 17.34 µg/mL. researchgate.net The antibacterial activity of these compounds is influenced by the nature and position of various substituents on the pyrimidine ring. jksus.org

| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

|---|---|---|---|

| Derivative S1 | 16.26 researchgate.net | Not Reported | Not Reported |

| Derivative S7 | Not Reported | 17.34 researchgate.net | 17.34 researchgate.net |

Antifungal Efficacy Against Relevant Fungal Pathogens

The pyrimidine scaffold is also a key component in several commercial fungicides, highlighting its importance in agriculture and medicine. nih.gov Various pyrimidine derivatives have been synthesized and tested for their ability to inhibit the growth of pathogenic fungi.

In vitro antifungal screening of novel pyrimidine derivatives has demonstrated their activity against a range of phytopathogenic fungi. nih.govmdpi.com Studies on 2-aminopyrimidine derivatives have shown significant activity against fungi such as Aspergillus niger. For example, specific derivatives exhibited potent antifungal effects, with one compound showing a minimum inhibitory concentration of 17.34 µg/mL against A. niger. researchgate.net Other studies have measured the zone of inhibition to assess antifungal activity. One investigation found that a methanol extract of Aloe vera leaves produced a 12.3 ± 0.58 mm inhibition zone against Aspergillus niger. nih.gov Similarly, extracts of Brucea antidysenterica and Justicia schimperiana showed significant inhibition zones of 15.5 ± 0.5 mm and 15.3 ± 0.58 mm, respectively, against Candida albicans at a concentration of 200 mg/mL. nih.gov

| Compound/Extract | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| 2-Aminopyrimidine Derivative S7 | Aspergillus niger | MIC | 17.34 µg/mL researchgate.net |

| 2-Aminopyrimidine Derivative S11 | Aspergillus niger | MIC | 17.34 µg/mL researchgate.net |

| Aloe vera leaf extract | Aspergillus niger | Inhibition Zone | 12.3 ± 0.58 mm nih.gov |

| Brucea antidysenterica leaf extract | Candida albicans | Inhibition Zone | 15.5 ± 0.5 mm nih.gov |

| Justicia schimperiana leaf extract | Candida albicans | Inhibition Zone | 15.3 ± 0.58 mm nih.gov |

In Vitro Anticancer and Cytotoxic Activities of Related Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. researchgate.net These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Cell Line Specific Cytotoxicity Evaluation (e.g., MCF-7, HeLa, A-549 Cancer Cell Lines)

The cytotoxic effects of pyrimidine derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Studies have shown that novel pyrrolo[2,3-d]pyrimidine derivatives can be highly active against the breast cancer cell line MCF-7. For example, compounds designated as 14a, 16b, and 18b exhibited IC50 values of 1.7, 5.7, and 3.4 µg/mL, respectively, which were significantly more potent than the reference drug doxorubicin in that particular study. nih.gov Another study on 4-amino-thieno[2,3-d]pyrimidine derivatives reported an IC50 value of 4.3 ± 0.11 µg/mL for one compound against the MCF-7 cell line. nih.gov

Against the lung carcinoma cell line A-549 and the cervical cancer cell line HeLa, various pyrimidine derivatives have also shown activity, although the potency can vary widely depending on the specific chemical structure. jksus.orgmdpi.com For example, one benzimidazole derivative showed high cytotoxic activity against A549 cells with an IC50 of 15.80 µg/mL. jksus.org The heterogeneity in reported IC50 values for reference drugs like cisplatin across different studies highlights the importance of standardized testing conditions. mdpi.com

| Derivative Type | Compound | MCF-7 (Breast) | A-549 (Lung) | HeLa (Cervical) |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | 14a | 1.7 nih.gov | Not Reported | Not Reported |

| 16b | 5.7 nih.gov | Not Reported | Not Reported | |

| 18b | 3.4 nih.gov | Not Reported | Not Reported | |

| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | 4.3 ± 0.11 nih.gov | Not Reported | Not Reported |

| Benzimidazole derivative | se-182 | >25 jksus.org | 15.80 jksus.org | Not Reported |

Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation)

A key mechanism through which many anticancer agents, including pyrimidine derivatives, exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Caspases, a family of protease enzymes, are central to this process.

The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Studies on pyrimidine derivatives have demonstrated their ability to induce apoptosis through these pathways. For instance, treatment of cancer cells with certain pyrrolo[2,3-d]pyrimidine derivatives led to the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, these compounds were shown to increase the activity of caspase-8, an initiator caspase in the extrinsic pathway, and subsequently lead to apoptosis. nih.gov The activation of caspase-3 is often considered the final common step and a key indicator of apoptosis induction by these compounds.

Evaluation via DNA Damage Assays

The assessment of DNA damage is a critical component in evaluating the genotoxic potential of chemical compounds. One of the most prevalent and sensitive methods employed for this purpose is the comet assay, also known as single-cell gel electrophoresis. nih.govnih.gov This technique is adept at detecting a range of DNA lesions, including single and double-strand breaks, in individual eukaryotic cells. nih.govresearchgate.net

The fundamental principle of the comet assay involves embedding cells in a thin layer of agarose on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining DNA to electrophoresis. researchgate.net Undamaged DNA remains as a compact sphere (the "head" of the comet), while damaged DNA, containing fragments and relaxed loops, migrates away from the head, forming a "tail". nih.govresearchgate.net The length and intensity of the comet tail are directly proportional to the amount of DNA damage present. researchgate.net

To enhance the specificity of the assay, lesion-specific endonucleases can be incorporated. For instance:

Formamidopyrimidine-DNA glycosylase (Fpg) is used to detect oxidized purine bases. nih.govresearchgate.net

Endonuclease III (EndoIII) is utilized to identify oxidized pyrimidine bases. researchgate.net

By using these enzymes, researchers can gain more detailed insights into the specific types of oxidative DNA damage induced by a test compound. The versatility of the comet assay allows for the quantification of DNA damage and the assessment of DNA repair capacity by monitoring the disappearance of the comet tail over time after removal of the damaging agent. nih.govresearchgate.net

Selectivity Assessment Against Non-Tumoral Cell Lines

A crucial aspect of developing potential therapeutic agents, particularly in oncology, is ensuring they selectively target diseased cells while minimizing harm to healthy, non-tumoral cells. This selectivity is paramount for a favorable therapeutic window. The assessment is typically conducted by comparing the cytotoxicity of a compound against both cancer cell lines and non-cancerous cell lines.

For instance, in the evaluation of novel thieno[2,3-d]pyrimidine derivatives, researchers tested the compounds on non-tumoral cell lines such as the mouse fibroblast cell line BALB/3T3 and the non-tumorigenic human breast epithelial cell line MCF-10A. mdpi.com The cytotoxic effects on these normal cells are quantified and compared to the effects on cancer cell lines, such as the breast cancer lines MCF-7 and MDA-MB-231. mdpi.com

From these comparative data, a Selectivity Index (SI) is calculated. The SI is the ratio of the concentration of a compound that is toxic to normal cells to the concentration that is effective against the target (e.g., cancer) cells. A higher SI value indicates greater selectivity, signifying that the compound is more toxic to the cancer cells than to normal cells, which is a highly desirable characteristic for a potential drug candidate. mdpi.com

Enzyme Inhibition Studies

The pyrimidine scaffold is a key structural motif in a variety of enzyme inhibitors, targeting a range of enzymes implicated in different disease pathways.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a strategy for modulating NAE signaling. A high-throughput screening and subsequent medicinal chemistry program led to the discovery of pyrimidine-4-carboxamide derivatives as potent NAPE-PLD inhibitors. nih.gov One such inhibitor, LEI-401, was developed from this scaffold and demonstrated the ability to reduce NAE levels in neuronal cells and in the brains of mice. nih.govnih.gov The development of these inhibitors allows for the pharmacological investigation of NAPE-PLD's role in physiological and pathological processes. nih.gov

Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative disorders and neuropathic pain. This has driven the development of selective nNOS inhibitors as potential therapeutics. researchgate.net The design of these inhibitors often involves creating molecules that can interact with specific sites within the enzyme, such as the heme group or binding pockets for the L-arginine substrate, to achieve selectivity over other NOS isoforms like eNOS and iNOS. researchgate.net While specific studies on this compound are not detailed, the pyrimidine core is a common feature in various heterocyclic inhibitors designed to target the active site of enzymes like nNOS. mdpi.com

Signal Transducers and Activators of Transcription 6 (STAT6)

STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are central to type 2 inflammatory responses seen in diseases like asthma and atopic dermatitis. firstwordpharma.com AS1517499 is a specific STAT6 inhibitor built on a pyrimidine-5-carboxamide scaffold. nih.gov Studies have shown that by inhibiting STAT6 activation, AS1517499 can suppress the development of M2 macrophages and delay the resolution of acute inflammation in mouse models. nih.gov The discovery of novel, potent, and selective oral small molecule inhibitors of STAT6, often featuring a pyrimidine core, represents a significant advancement for treating type 2 inflammatory diseases. firstwordpharma.com

| Enzyme Target | Associated Disease(s) | Role of Pyrimidine Derivatives | Example Compound(s) |

|---|---|---|---|

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Neurological and Emotional Disorders | Inhibitors that modulate the biosynthesis of N-acylethanolamines (NAEs). nih.gov | LEI-401 (a pyrimidine-4-carboxamide derivative) nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | Neurodegeneration, Neuropathic Pain | Scaffold for designing selective inhibitors to reduce NO overproduction. | General aminopyridine and quinazoline chemotypes researchgate.net |

| Signal Transducer and Activator of Transcription 6 (STAT6) | Asthma, Atopic Dermatitis (Type 2 Inflammation) | Potent and selective inhibitors of the IL-4/IL-13 signaling pathway. firstwordpharma.com | AS1517499 nih.gov |

Other Reported In Vitro Biological Activities for Related Pyrimidine Derivatives

The versatility of the pyrimidine ring has led to its incorporation into a vast number of compounds with a wide spectrum of biological activities. researchgate.netorientjchem.org

Anti-inflammatory Properties

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. Several studies have shown that certain pyrimidine derivatives can selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. mdpi.comnih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-2 is primarily induced at sites of inflammation, while COX-1 is involved in baseline physiological functions. In addition to COX inhibition, some pyrimidine derivatives exert their anti-inflammatory effects by reducing the production of nitric oxide (NO) and reactive oxygen species (ROS) in inflammatory cell models. nih.govmdpi.com

Antiviral Activities

The pyrimidine nucleus is a cornerstone in the development of antiviral drugs. A wide array of pyrimidine derivatives has been synthesized and tested against numerous viruses. nih.gov These compounds have been reported to inhibit the replication of viruses such as influenza virus, hepatitis C virus (HCV), human immunodeficiency virus (HIV), and various coronaviruses. researchgate.netnih.govmdpi.com The antiviral strategy often involves designing pyrimidine analogues that can interfere with viral replication by inhibiting essential viral enzymes or by disrupting the host's cellular machinery that the virus relies on, such as pyrimidine biosynthesis. nih.govmdpi.com

Antiparasitic Activities

Derivatives of pyrimidine have emerged as a promising class of compounds in the search for new treatments for parasitic diseases. orientjchem.org

Antimalarial: The pyrimidine core is present in drugs that target folate metabolism in the Plasmodium parasite, which is crucial for its survival. orientjchem.orgbiorxiv.org

Antitoxoplasma: The antifolate combination of pyrimethamine and a sulfonamide is a first-line treatment for toxoplasmosis, caused by Toxoplasma gondii. biorxiv.org Research also explores targeting the parasite's pyrimidine salvage pathway as a therapeutic strategy. biorxiv.org

Antileishmanial: Fused pyrimidine systems, such as pyrimido[5,4-d]pyrimidines and imidazo[1,2-a]pyrimidines, have been identified as novel scaffolds for developing agents against Leishmania parasites. nih.govacs.org Certain derivatives have shown potent activity against both the promastigote and amastigote forms of the parasite, with some compounds exhibiting greater efficacy than the reference drug miltefosine. acs.orgijpsjournal.com

| Biological Activity | Mechanism/Target | Examples of Targeted Pathogens/Pathways |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2, reduction of NO and ROS. mdpi.comnih.gov | Inflammatory pathways mediated by cyclooxygenase. |

| Antiviral | Inhibition of viral replication and essential enzymes. nih.govmdpi.com | HCV, HIV, Influenza, Coronaviruses. nih.govnih.govmdpi.com |

| Antiparasitic | Inhibition of essential metabolic pathways (e.g., folate synthesis, pyrimidine salvage). orientjchem.orgbiorxiv.org | Plasmodium falciparum (Malaria), Toxoplasma gondii (Toxoplasmosis), Leishmania species (Leishmaniasis). biorxiv.orgnih.gov |

Based on the current available scientific literature, there is no specific research data available for the antioxidant properties, immunomodulating effects, or high-throughput screening methodologies directly related to the chemical compound "this compound".

Therefore, the requested article with detailed research findings, data tables, and specific in vitro studies for this particular compound cannot be generated at this time. Scientific inquiry into the biological activities of this specific pyrimidine derivative has not been published in the accessible literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While standard methods for pyrimidine (B1678525) synthesis exist, future research should focus on developing more efficient, scalable, and environmentally benign routes to 2-(ethylamino)pyrimidine-4-carbaldehyde and its analogs. Current strategies often rely on multi-step processes, but modern synthetic methodologies offer avenues for improvement.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could significantly streamline the synthesis process. mdpi.com For instance, a pseudo five-component reaction involving a ketone, aldehydes, and an ammonium (B1175870) source, catalyzed by an acid, could be adapted for the synthesis of highly substituted pyrimidines. mdpi.com

Catalytic Methods: The use of transition metal catalysts (e.g., copper, iridium) has shown promise in the formation of pyrimidine rings under mild conditions. mdpi.comorganic-chemistry.org Future work could explore iridium-catalyzed multicomponent synthesis from amidines and alcohols or copper-catalyzed annulation of ketoximes with nitriles to build the core structure. mdpi.comorganic-chemistry.org

Green Chemistry Approaches: The implementation of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions could lead to faster reaction times, higher yields, and a reduced environmental footprint. niscpr.res.innih.gov The use of ultrasound irradiation is another promising green technique that has been successfully applied to the synthesis of other 2-aminopyrimidine (B69317) derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and process control for the large-scale production of this key intermediate.

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Conditions |